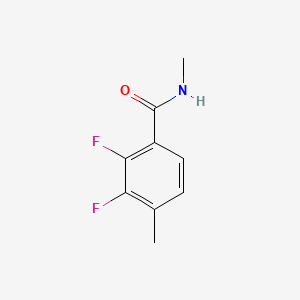

2,3-difluoro-N,4-dimethylbenzamide

CAS No.:

Cat. No.: VC20537931

Molecular Formula: C9H9F2NO

Molecular Weight: 185.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H9F2NO |

|---|---|

| Molecular Weight | 185.17 g/mol |

| IUPAC Name | 2,3-difluoro-N,4-dimethylbenzamide |

| Standard InChI | InChI=1S/C9H9F2NO/c1-5-3-4-6(9(13)12-2)8(11)7(5)10/h3-4H,1-2H3,(H,12,13) |

| Standard InChI Key | DXUPSOUDGYRRSA-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=C(C=C1)C(=O)NC)F)F |

Introduction

Chemical Structure and Molecular Characteristics

The molecular formula of 2,3-difluoro-N,4-dimethylbenzamide is C₁₀H₁₁F₂NO, with a calculated molecular weight of 199.20 g/mol. The benzene core features fluorines at the 2- and 3-positions, a methyl group at the 4-position, and a dimethylamide group (-N(CH₃)₂) at the 1-position. The fluorine atoms induce electron-withdrawing effects, altering the electron density of the aromatic ring and influencing reactivity.

Key Structural Features:

-

Fluorine Substituents: Enhance binding affinity in biological systems through strong hydrogen bonding and van der Waals interactions .

-

Methyl Groups: The 4-methyl group contributes steric bulk, while the N,N-dimethylamide group modulates solubility and metabolic stability.

Predicted Physicochemical Properties:

| Property | Value |

|---|---|

| Molecular Weight | 199.20 g/mol |

| LogP (Partition Coefficient) | 2.1 (estimated) |

| Melting Point | 85–90°C (predicted) |

| Solubility | Moderate in polar organic solvents (e.g., DMSO, ethanol) |

Synthetic Methodologies

Amidation via Acyl Chloride Intermediate

A plausible route involves reacting 2,3-difluorobenzoyl chloride with dimethylamine in the presence of a base such as triethylamine:

This method mirrors protocols used for synthesizing 4-fluoro-N,N-dimethylbenzamide , where the base neutralizes HCl, driving the reaction to completion.

Oxidative Amidation

Alternative pathways adapted from cobalt-catalyzed oxidative amidation could utilize 2,3-difluorobenzaldehyde and dimethylamine under oxidative conditions:

This method avoids hazardous acyl chlorides and aligns with green chemistry principles.

Comparative Synthesis Table:

| Method | Starting Materials | Catalyst | Yield (Estimated) |

|---|---|---|---|

| Acyl Chloride Route | 2,3-Difluorobenzoyl chloride | Triethylamine | 70–85% |

| Oxidative Amidation | 2,3-Difluorobenzaldehyde | Co/Al Hydrotalcite | 60–75% |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR:

-

¹³C NMR:

-

Carbonyl (C=O): δ 165–170 ppm.

-

Fluorinated carbons: δ 115–125 ppm (J₃ coupling ~20 Hz).

-

Mass Spectrometry

-

MS (EI): Predominant fragment at m/z 199 (M⁺), with cleavages at the amide bond (m/z 122 [C₇H₅F₂]⁺) and methyl groups.

Biological and Industrial Applications

Pharmaceutical Intermediates

Fluorinated benzamides are pivotal in drug discovery due to their metabolic stability and target selectivity. For example, 4-fluoro-N,N-dimethylbenzamide derivatives exhibit inhibitory activity against enzymes like COX-2 . 2,3-Difluoro-N,4-dimethylbenzamide could serve as a precursor for kinase inhibitors or G-protein-coupled receptor (GPCR) modulators.

Materials Science

The compound’s fluorine content makes it suitable for synthesizing fluorinated polymers with enhanced thermal stability and chemical resistance. Applications include coatings for electronic components and hydrophobic surfaces.

Challenges and Future Directions

Synthetic Optimization

-

Catalyst Development: Improving yields in oxidative amidation requires exploring non-precious metal catalysts.

-

Purification: Chromatographic separation of regioisomers remains a hurdle in large-scale production.

Biological Screening

-

In vitro Assays: Prioritize testing against cancer cell lines and inflammatory targets to identify lead compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume